4-Amino-6-methylthiochroman 1,1-dioxide
CAS No.:
Cat. No.: VC15971612
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO2S |
|---|---|
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
| Standard InChI | InChI=1S/C10H13NO2S/c1-7-2-3-10-8(6-7)9(11)4-5-14(10,12)13/h2-3,6,9H,4-5,11H2,1H3 |
| Standard InChI Key | CWXNWXDUTHQXFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)S(=O)(=O)CCC2N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Amino-6-methylthiochroman 1,1-dioxide (CHNOS) consists of a thiochroman backbone—a benzannulated thiopyran ring—where the sulfur atom is doubly oxidized to a sulfone (-SO-). The amino group (-NH) at the 4-position and methyl group (-CH) at the 6-position introduce steric and electronic modifications that influence reactivity and biological activity.
Key structural attributes:
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Sulfone group: Enhances polarity and metabolic stability compared to thioether analogs.
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Amino group: Provides a site for hydrogen bonding and derivatization (e.g., salt formation, acylation).
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Methyl substitution: Modulates lipophilicity and steric hindrance, potentially affecting target binding.
The molecular weight is 227.28 g/mol, calculated from its formula. Analogous compounds, such as 4-(aminomethyl)thiochromane 1,1-dioxide hydrochloride, exhibit molecular weights of 247.74 g/mol , consistent with the addition of a hydrochloride salt.
Synthesis and Structural Modification
Synthetic Pathways
While no direct synthesis of 4-amino-6-methylthiochroman 1,1-dioxide is documented, routes for analogous sulfones suggest plausible strategies:
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Thiochroman Oxidation:
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Amination at C4:
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Nitration followed by reduction (e.g., catalytic hydrogenation) introduces the amino group.
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Alternative: Direct nucleophilic substitution if leaving groups (e.g., halogens) are present.
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Regioselective Methylation:
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the product.
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Spectroscopic Data:
Physicochemical Properties
Solubility and Lipophilicity
Data from bromo and aminomethyl analogs suggest:
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Aqueous solubility: ~0.2–0.6 mg/mL (similar to 4-amino-6-bromo analog’s 0.23 mg/mL ).
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logP: Estimated 1.65–1.9 (comparable to 4-(aminomethyl)thiochromane 1,1-dioxide’s logP ~1.68 ).
Table 1: Comparative Physicochemical Properties
*Estimated from structural analogs.
Future Directions
Research Opportunities
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Structure-Activity Relationships (SAR): Vary substituents at C4 and C6 to optimize potency.
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Prodrug Development: Acylate the amino group to enhance bioavailability.
Industrial Applications
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